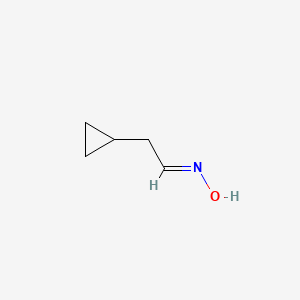

Cyclopropylacetaldehyde oxime

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

530133-49-4 |

|---|---|

Molecular Formula |

C5H9NO |

Molecular Weight |

99.13 g/mol |

IUPAC Name |

N-(2-cyclopropylethylidene)hydroxylamine |

InChI |

InChI=1S/C5H9NO/c7-6-4-3-5-1-2-5/h4-5,7H,1-3H2 |

InChI Key |

PESUBVWGFLAYSU-UHFFFAOYSA-N |

SMILES |

C1CC1CC=NO |

Canonical SMILES |

C1CC1CC=NO |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopropylacetaldehyde Oxime

Established Synthetic Routes to Cyclopropylacetaldehyde Oxime

Two principal strategies have been effectively employed for the preparation of this compound: the direct condensation of the corresponding aldehyde with hydroxylamine (B1172632) or its salts, and a multi-step approach commencing with the solvolysis of 3-cyclopropyl-2,3-epoxypropionic acid esters.

The most direct method for synthesizing this compound is the condensation reaction between cyclopropylacetaldehyde and hydroxylamine or its various salt forms. google.comwipo.int This reaction is a classical method for oxime formation from aldehydes and ketones. researchgate.netkhanacademy.org

Commercially available salts of hydroxylamine, such as hydroxylamine sulfate (B86663) and hydroxylamine hydrochloride, are commonly used in the synthesis of this compound. google.com The choice between these salts can influence reaction conditions and workup procedures. Both hydroxylamine sulfate and hydroxylamine hydrochloride have been successfully utilized for this transformation. google.com The selection of the salt may depend on factors such as cost, availability, and the specific reaction conditions employed.

A key consideration when using hydroxylamine salts is that they require the presence of a base to liberate the free hydroxylamine, which is the reactive nucleophile in the condensation reaction. google.com

Table 1: Comparison of Hydroxylamine Salts in Oxime Synthesis

| Hydroxylamine Salt | Key Characteristics | Reference |

|---|---|---|

| Hydroxylamine Sulfate | A common and effective salt for oximation reactions. | google.com |

| Hydroxylamine Hydrochloride | Another widely used salt for the synthesis of oximes. | google.comias.ac.in |

| Hydroxylamine Phosphate | Also a viable option for oximation. | google.com |

Condensation Reactions of Cyclopropylacetaldehyde with Hydroxylamine and its Salts

Role of Basic Conditions in Oxime Formation

Table 2: Common Bases Used in Oximation with Hydroxylamine Salts

| Base | Function |

|---|---|

| Sodium Hydroxide | A strong base often used to liberate free hydroxylamine. |

| Potassium Carbonate | A milder base that can also be effective. researchgate.net |

| Sodium Bicarbonate | A weak base that can be used in some instances. ias.ac.in |

| Triethylamine | An organic base that can be employed in the reaction. |

Preparative Approaches via Solvolysis of 3-Cyclopropyl-2,3-epoxypropionic Acid Esters

An alternative pathway to this compound involves the solvolysis of 3-cyclopropyl-2,3-epoxypropionic acid esters. google.comwipo.int This method provides an indirect route to the target oxime by first generating the intermediate cyclopropylacetaldehyde. google.comwipo.int

The process begins with the solvolysis of a 3-cyclopropyl-2,3-epoxypropionic acid ester, which can be carried out in the presence of a base. google.com This initial step leads to the formation of an intermediate that, upon treatment with an acid, yields cyclopropylacetaldehyde. google.comwipo.int The exact mechanism of the solvolysis and rearrangement to the aldehyde is complex and can be influenced by the reaction conditions.

Once cyclopropylacetaldehyde is formed from the solvolysis of the epoxy ester, it is then reacted with hydroxylamine or one of its salts to produce this compound. google.comwipo.int This two-step process, starting from the epoxy ester, allows for the preparation of the oxime without isolating the potentially volatile or unstable cyclopropylacetaldehyde intermediate in some process variations. google.com A process has been described where the product of the solvolysis is directly reacted with a salt of hydroxylamine in the presence of a base to form the oxime. google.com

Table 3: Overview of the Two-Step Synthesis from Epoxy Esters

| Step | Reactants | Product | Reference |

|---|---|---|---|

| 1 | 3-Cyclopropyl-2,3-epoxypropionic acid ester, Base (optional), Acid | Cyclopropylacetaldehyde | google.comwipo.int |

| 2 | Cyclopropylacetaldehyde, Hydroxylamine or its salt, Base | This compound | google.comwipo.int |

Advanced and Mechanistic Considerations in Oxime Synthesis

Modern synthetic approaches for oximes, including this compound, are increasingly geared towards environmentally friendly processes and the use of catalytic systems to improve reaction performance.

Green Chemistry Approaches to Oxime Formation (e.g., Grinding Methods)

A significant advancement in the eco-friendly synthesis of oximes is the application of grindstone chemistry. nih.govnih.gov This solvent-free method involves the simple grinding of a carbonyl compound, such as cyclopropylacetaldehyde, with hydroxylamine hydrochloride in the presence of a catalyst at room temperature. nih.govresearchgate.net This technique, which relies on the local heat generated by friction, minimizes waste, shortens reaction times, and avoids the use of toxic organic solvents and bases like pyridine, which are common in classical methods. nih.govresearchgate.net

The conversion of various aliphatic, heterocyclic, and aromatic carbonyl compounds into their corresponding oximes has been achieved in excellent yields using this approach. nih.govresearchgate.net Catalysts such as Bismuth(III) oxide (Bi₂O₃) and Antimony(III) oxide (Sb₂O₃) have proven effective. nih.govresearchgate.net Bismuth compounds are particularly advantageous due to their low cost, stability in air, and low toxicity. nih.govnih.gov The work-up procedure is straightforward, typically involving the addition of a solvent like ethyl acetate (B1210297) to separate the catalyst, followed by precipitation of the oxime product with water. nih.gov This methodology represents a clean, rapid, and efficient alternative for the synthesis of aldoximes and ketoximes. nih.govresearchgate.net

Catalytic Systems for Enhanced this compound Synthesis

The synthesis of oximes is significantly improved by the use of catalysts. Beyond the solid-state grinding methods, various catalytic systems have been developed. For instance, zinc oxide (ZnO) has been used as a catalyst for the solventless synthesis of aldoximes from aldehydes at elevated temperatures. nih.gov Other systems, such as basic alumina, CaO, and TiO₂/(SO₄²⁻) coupled with microwave irradiation, have also been reported as efficient for oxime preparation under solvent-free conditions. nih.gov

More recently, innovative electrocatalytic systems are being explored. For example, an electrocatalytic oxygen reduction reaction (ORR) coupled with an ammoximation reaction has been demonstrated for the synthesis of cyclohexanone (B45756) oxime, a related compound. nih.gov This system uses a Ti-MOR catalyst to achieve high yield and selectivity under ambient conditions, representing a potentially transferable technology for other oximes like this compound. nih.gov The use of a catalyst is crucial as the reaction between an aldehyde and hydroxylamine proceeds poorly in its absence. nih.gov Transition metal catalysts, such as CuCl₂, have also been examined to find superactive systems for oximation. researchgate.net

Optimization Strategies for Reaction Efficiency and Yields

To maximize the efficiency and yield of this compound synthesis, careful optimization of reaction parameters is essential. This includes the selection of an appropriate solvent, control of temperature and reaction time, and precise management of reagent ratios and catalyst amounts.

Solvent Selection and its Impact on Reaction Kinetics and Product Purity

The choice of solvent can profoundly affect the outcome of a chemical synthesis by influencing reaction kinetics, yield, and the profile of by-products. biotage.com Solvents are chosen based on factors like reagent solubility and the required reaction temperature. biotage.com For oxime synthesis, while traditional methods often use alcohol solutions, the polarity of the solvent can play a critical role. researchgate.netresearchgate.net

In the context of related reactions like the Beckmann rearrangement of cyclohexanone oxime, solvent polarity has been shown to be a key factor. researchgate.net Highly polar solvents can increase the rate of product desorption from a catalyst surface, leading to higher selectivity and reduced catalyst deactivation. researchgate.net Conversely, the use of "inert" solvents can sometimes provide better yields by minimizing side reactions. biotage.com The solubility of the final product in the reaction solvent is also a crucial consideration; if the product is insoluble in the chosen solvent upon cooling, this can facilitate purification through simple precipitation, leading to higher purity. biotage.com The interplay between the solvent and solute, including hydrogen bonding, can influence conformational preferences and the rate of crystallization, ultimately affecting product isolation and form. whiterose.ac.uknih.gov

Temperature and Reaction Time Profiles for Optimal Conversion

Temperature and reaction time are codependent variables that must be carefully profiled to achieve optimal conversion and yield. Classical methods for oxime synthesis often involve refluxing the reactants for extended periods, from 15 to 60 minutes or longer. researchgate.net However, modern approaches aim to reduce both the temperature and the reaction time.

Solvent-free grinding methods, for example, are typically conducted at room temperature, with reaction times ranging from a few minutes to half an hour, depending on the specific substrate and catalyst loading. nih.gov In one patented process for preparing this compound, a related hydrolysis step is carried out at 25°C over 2 hours. google.com Optimization involves finding a balance where the reaction proceeds to completion without the formation of significant degradation products or by-products that can occur at higher temperatures or with prolonged reaction times. nih.gov

Reagent Stoichiometry and Catalyst Loading Considerations

The precise ratio of reactants and the amount of catalyst used are critical for maximizing yield and reaction efficiency. In a typical procedure for oxime synthesis, a slight excess of hydroxylamine hydrochloride is used relative to the carbonyl compound. For instance, a molar ratio of 1 mmol of aldehyde to 1.2 mmol of hydroxylamine hydrochloride has been reported to be effective. nih.gov

Catalyst loading must also be carefully optimized. In the absence of a catalyst, the reaction is often very slow and gives low yields. nih.gov As the catalyst loading is increased, the reaction rate and yield generally improve up to an optimal point. For the synthesis of an oxime using Bi₂O₃ under grinding conditions, it was found that increasing the catalyst loading improved the yield and shortened the reaction time significantly. An optimal loading was determined to be 60 mol% with respect to the substrate. Further increases in the catalyst amount did not lead to better yields or faster reactions, while a decrease in loading resulted in a noticeable drop in both rate and yield. nih.gov

Table 1: Optimization of Bi₂O₃ Catalyst Loading for Oxime Synthesis nih.gov

| Entry | Catalyst Loading (mol%) | Time | Yield (%) |

| 1 | 0 | 2 h | 15 |

| 2 | 20 | 30 min | 48 |

| 3 | 30 | 30 min | 57 |

| 4 | 40 | 30 min | 70 |

| 5 | 50 | 15 min | 90 |

| 6 | 60 | 2 min | 96 |

| 7 | 70 | 2 min | 96 |

Chemical Reactivity and Transformation Pathways of Cyclopropylacetaldehyde Oxime

Rearrangement Reactions Involving the Oxime Functionality

The oxime group is prone to rearrangement under acidic or thermal conditions, leading to the formation of amides or related nitrogen-containing compounds. These transformations are fundamental in synthetic organic chemistry for constructing carbon-nitrogen bonds.

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide or, in some cases, a nitrile. chemistnotes.comorganicreactions.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). chemistnotes.comorganic-chemistry.org This is followed by the migration of the group positioned anti-periplanar to the departing leaving group on the nitrogen atom. organic-chemistry.orgwikipedia.org This migration occurs simultaneously with the cleavage of the N-O bond to form a nitrilium ion intermediate. chemistnotes.com Subsequent hydrolysis of this intermediate yields the corresponding amide. masterorganicchemistry.com

For an aldoxime such as Cyclopropylacetaldehyde oxime, which can exist as (E) or (Z) stereoisomers, the structure of the product is dependent on the geometry of the starting oxime. The migrating group is the one situated trans (anti) to the hydroxyl group. organic-chemistry.org

Migration of the Cyclopropylmethyl Group: If the cyclopropylmethyl group is anti to the hydroxyl group, it will migrate to the nitrogen atom. The resulting nitrilium ion, upon hydration, would yield N-(cyclopropylmethyl)formamide.

Migration of Hydrogen: If the aldehydic hydrogen is anti to the hydroxyl group, its migration would lead to a nitrilium species that, after tautomerization and loss of a proton, would form cyclopropylacetonitrile (B1348260). masterorganicchemistry.com This pathway is often considered a fragmentation rather than a classic rearrangement.

The stereospecific nature of the rearrangement means that the product distribution is directly linked to the isomeric composition of the oxime and the reaction conditions, which can sometimes promote isomerization between the (E) and (Z) forms before rearrangement occurs. wikipedia.org

Table 1: Potential Products of the Beckmann Rearrangement of this compound Isomers

| Starting Isomer | Migrating Group (Anti to -OH) | Intermediate | Final Product |

|---|---|---|---|

| (E)-Cyclopropylacetaldehyde oxime | Cyclopropylmethyl | Nitrilium Ion | N-(cyclopropylmethyl)formamide |

Beyond the classic Beckmann rearrangement, oximes can undergo other transformations under thermal or acidic conditions. Strong acid catalysis can lead to the hydrolysis of the oxime, reverting it to the parent aldehyde (cyclopropylacetaldehyde) and hydroxylamine (B1172632). wikipedia.org

Thermally induced rearrangements of aldoximes are less common but can also lead to nitriles through dehydration. Another potential, though less direct, rearrangement pathway for oximes is the Neber rearrangement, which converts certain oximes into α-amino ketones. illinois.edu However, this reaction typically requires the oxime to be converted into a better leaving group, such as a tosylate, prior to treatment with a base.

Reduction Chemistry of this compound

The reduction of the carbon-nitrogen double bond in this compound is a direct route to valuable cyclopropyl-containing amines. The choice of reducing agent and conditions determines the selectivity and yield of the desired amine products.

The primary product expected from the complete reduction of this compound is the primary amine, 2-cyclopropylethanamine. encyclopedia.pub This compound is a useful building block in medicinal chemistry and materials science. During the reduction of aldoximes, the formation of secondary amines can occur as a side reaction. wikipedia.org In this case, the secondary amine would be bis(2-cyclopropylethyl)amine, formed from the reaction of the initially produced primary amine with an intermediate imine. Reaction conditions can often be tailored to minimize the formation of this byproduct. wikipedia.org

A variety of methods are available for the reduction of oximes to primary amines, offering different levels of selectivity and functional group tolerance. bohrium.com

Catalytic Hydrogenation: This is a widely used industrial and laboratory method for reducing oximes. encyclopedia.pub It involves the use of hydrogen gas in the presence of a metal catalyst. Common catalyst systems include Platinum(IV) oxide (PtO₂, Adam's catalyst), Palladium on carbon (Pd/C), and Raney Nickel. encyclopedia.pubbohrium.com These reactions are often performed in solvents like ethanol (B145695) or acetic acid. The presence of an acid can sometimes be required to facilitate the reduction and suppress the formation of secondary amines. encyclopedia.pub

Metal Hydride Reduction: Powerful reducing agents such as Lithium aluminum hydride (LiAlH₄) are highly effective for the conversion of oximes to primary amines. wikipedia.org The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Other hydride reagents, such as sodium amalgam or zinc dust with an acid, can also be employed for this transformation. wikipedia.orgsciencemadness.org

Recent advancements have introduced more sophisticated catalyst systems, including iridium complexes that can operate under milder conditions. dicp.ac.cnresearchgate.net

Table 2: Selected Methods for the Reduction of this compound

| Method | Reagent/Catalyst System | Typical Conditions | Primary Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol, room temperature | 2-cyclopropylethanamine |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol, H⁺ | 2-cyclopropylethanamine |

| Metal Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, reflux | 2-cyclopropylethanamine |

Dehydration Reactions Leading to Nitriles

The dehydration of aldoximes is a direct and efficient method for the synthesis of nitriles. byjus.com This transformation involves the elimination of a water molecule from the oxime functional group. For this compound, this reaction yields cyclopropylacetonitrile, a valuable synthetic intermediate.

The reaction is typically promoted by a wide range of dehydrating agents, from classic reagents to modern catalytic systems. Common reagents include:

Acetic anhydride (B1165640)

Thionyl chloride (SOCl₂)

Phosphorus pentoxide (P₂O₅)

Oxalyl chloride in the presence of a base like triethylamine. researchgate.net

Furthermore, various catalysts, including simple iron salts, have been developed to effect this transformation under milder and more environmentally benign conditions, avoiding the need for harsh reagents. nih.gov Biocatalytic methods using aldoxime dehydratases have also emerged as a sustainable alternative for nitrile synthesis. mdpi.com

Cycloaddition and Coupling Reactions of Oxime Derivatives

The C=N bond and the N-O bond in oximes and their derivatives provide unique opportunities for participation in advanced synthetic transformations, including cycloaddition and metal-catalyzed coupling reactions. These reactions are pivotal for constructing complex nitrogen-containing heterocyclic scaffolds.

Aza-Heck reactions, which are variants of the conventional Heck reaction, utilize an activated N–O bond in place of a C–X bond to initiate the cyclization cascade. researchgate.net Oxime esters, derived from compounds like this compound, are excellent substrates for these transformations.

Seminal work demonstrated that Pd(0) catalysts can undergo oxidative addition into the N–O bond of O-pentafluorobenzoyl oximes, generating imino-Pd(II) intermediates. rsc.orgrsc.org These intermediates can then engage pendant alkenes in a Heck-like manner to form N-heterocycles. researchgate.net

More recently, copper-catalyzed Heck-like cyclizations of oxime esters have emerged as a more sustainable alternative to palladium-based systems. rsc.orgrsc.org Mechanistic studies indicate that these copper-catalyzed reactions proceed through a distinct pathway involving the generation of an intermediate with iminyl radical character, rather than through an imino-Cu(III) intermediate. rsc.orgrsc.org This radical-based C–N bond formation pathway highlights the versatility of oxime esters in metal-catalyzed cyclizations. rsc.org

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.org Oxime-based palladacycles have been shown to be highly efficient and versatile precatalysts for a wide range of C-C bond-forming reactions. researchgate.net These stable complexes can catalyze reactions such as the Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings. researchgate.net The use of an oxime-based ligand facilitates the formation of a stable palladacycle that can be recovered and reused, offering advantages in terms of catalyst efficiency and sustainability. researchgate.net While not specific to this compound itself, its derivatives could be incorporated into such catalytic systems or used as substrates in these fundamental coupling reactions to build novel molecular architectures.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov Aldehydes, the precursors to oximes, are common components in many named MCRs, including the Ugi, Passerini, and Petasis reactions. nih.gov

The reactivity of the oxime functional group itself can be harnessed in MCRs. For instance, the Groebke-Blackburn-Bienaymé reaction is an MCR that involves an α-aminoazine, an aldehyde, and an isocyanide to create complex heterocyclic products in a single step. frontiersin.org The structural features of this compound, particularly the nucleophilicity of the nitrogen and oxygen atoms, suggest its potential as a building block in the design of novel MCRs to rapidly generate molecular complexity.

Radical Chemistry Initiated from this compound

The relatively weak N–O bond in oximes and their derivatives makes them excellent precursors for generating nitrogen-centered radicals, particularly iminyl radicals. nsf.govnih.gov These reactive intermediates have significant potential in organic synthesis. nih.gov

Oxime esters, which can be readily prepared from this compound, are popular precursors for iminyl radicals. nsf.gov The generation of these radicals typically occurs via a single electron transfer (SET) reduction, which leads to the fragmentation of the N–O bond. nsf.gov Photocatalysis, using catalysts based on iridium or cerium, has become a powerful method for initiating this fragmentation under mild conditions. nsf.gov

Once formed, the iminyl radical derived from this compound can undergo a variety of subsequent reactions. A key potential pathway involves the unique reactivity of the cyclopropyl (B3062369) group. The cyclopropylmethyl radical system is known to undergo rapid ring-opening to form a homoallylic radical. beilstein-journals.org Therefore, an iminyl radical positioned adjacent to a cyclopropyl ring could potentially trigger a cascade involving radical translocation and ring-opening of the strained cyclopropane (B1198618) ring. This would generate a C-centered radical, which could then participate in further C-C bond-forming reactions, providing a pathway to more complex, acyclic structures. beilstein-journals.org

Generation and Characterization of Iminyl Radical Intermediates

Iminyl radicals, also referred to as iminoxyl radicals, are highly reactive, short-lived intermediates that can be generated from oximes, such as this compound, through various methods. nih.gov A primary method involves a single-electron transfer (SET) process, which can be initiated by chemical oxidants or through photoredox catalysis. researchgate.net For instance, strong single-electron oxidants have been used to generate these radicals from both aromatic and aliphatic oximes. nih.gov The advent of visible-light photoredox catalysis has provided a milder and more efficient pathway for their generation from oxime derivatives like O-acyl or O-aryl oximes. researchgate.net

Once generated, the characterization of these transient species is typically performed using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov Iminoxyl radicals exhibit characteristic EPR spectra with large hyperfine splitting constants for the ¹⁴N nucleus, generally in the range of 28–33 Gauss (G). beilstein-journals.org This distinct spectroscopic signature allows for their identification and differentiation from other nitrogen-centered radicals like aminoxyl radicals, which have smaller splitting constants (aN ≈ 15 G). beilstein-journals.org

| Property | Description | References |

| Precursor | This compound and its derivatives (e.g., O-acyl, O-aryl oximes) | researchgate.net |

| Generation Methods | Single-electron oxidation (e.g., with chemical oxidants), Visible-light photoredox catalysis | nih.govresearchgate.net |

| Intermediate Species | Iminyl (Iminoxyl) Radical | nih.gov |

| Characterization Technique | Electron Paramagnetic Resonance (EPR) Spectroscopy | nih.gov |

| Spectroscopic Data | Hyperfine splitting constant (aN) ≈ 28–33 G | beilstein-journals.org |

Intramolecular and Intermolecular Radical Cyclization Pathways

The iminyl radical derived from this compound is a versatile intermediate that can undergo several reaction pathways. Due to the delocalization of the unpaired electron between the nitrogen and oxygen atoms, the radical can participate in reactions that form either C–N or C–O bonds. nih.govbeilstein-journals.org

The specific pathway often depends on whether the reaction is intramolecular or intermolecular. beilstein-journals.org

Intramolecular Cyclization : In reactions where the radical center can interact with another part of the same molecule, cyclization is a common outcome. This typically leads to the formation of five-membered heterocyclic rings. The two primary pathways are the formation of a substituted isoxazoline (B3343090) via C–O bond formation or the formation of a cyclic nitrone through C–N bond formation. nih.govbeilstein-journals.org

Intermolecular Reactions : When the radical reacts with a separate molecule, the formation of a C–O bond is generally favored. nih.govbeilstein-journals.org These selective intermolecular reactions are less common compared to intramolecular pathways. beilstein-journals.org

The choice between these pathways can be influenced by various factors, including the substrate structure and reaction conditions. nih.gov

Photoinduced Electron Transfer (PET) Conditions in Radical Transformations

Photoinduced Electron Transfer (PET) is a powerful strategy for initiating radical reactions under mild conditions. chemrxiv.orgnih.gov This process plays a key role in the generation of iminyl radicals from oximes and their subsequent transformations. morressier.com In a typical PET process, a photocatalyst, often referred to as a photosensitizer, absorbs light and is promoted to an electronically excited state. researchgate.net This excited state is a potent oxidant or reductant and can engage in a single-electron transfer (SET) with a substrate molecule. researchgate.netchemrxiv.org

In the context of this compound transformations, a photosensitizer such as 9,10-dicyanoanthracene (B74266) (DCA) can be used. morressier.com Upon irradiation with visible light, the excited photosensitizer facilitates the oxidation of the oxime, leading to the formation of an iminoxyl radical. morressier.com This method avoids the use of harsh chemical oxidants and allows for precise control over the initiation of the reaction. The resulting radical intermediates can then proceed through the cyclization or ring-opening pathways discussed. researchgate.netmorressier.com The application of PET makes these transformations highly valuable in modern organic synthesis. nih.govresearchgate.net

| Reaction Pathway | Bond Formation | Typical Product | Reaction Type | References |

| Cyclization Pathway 1 | C–O | Substituted Isoxazoline | Intramolecular | nih.govbeilstein-journals.org |

| Cyclization Pathway 2 | C–N | Cyclic Nitrone | Intramolecular | nih.govbeilstein-journals.orgrsc.org |

| Standard Pathway | C–O | Oxidative Coupling Product | Intermolecular | nih.govbeilstein-journals.org |

| Ring-Opening Pathway | C–C Cleavage | Distal Alkyl Radical | Intramolecular Fragmentation | researchgate.netbeilstein-journals.orgnih.gov |

Ring-Opening Reactions of the Cyclopropyl Moiety in Oxime-Based Scaffolds

A significant transformation pathway available to the iminyl radical generated from this compound is the ring-opening of the strained cyclopropyl group. beilstein-journals.orgnih.gov The formation of a radical center adjacent to a cyclopropane ring can trigger a rapid β-scission, which involves the homolytic cleavage of one of the C–C bonds within the ring. researchgate.net This process is thermodynamically driven by the release of the significant ring strain inherent in the three-membered ring. beilstein-journals.orgnih.gov

This regioselective ring-opening results in the formation of a more stable, distal alkyl radical. researchgate.netbeilstein-journals.org This newly formed carbon-centered radical can then be trapped by other reagents or participate in subsequent intramolecular or intermolecular reactions, leading to a variety of functionalized, linear products. nih.gov This radical-mediated ring-opening/cyclization strategy provides a powerful method for constructing complex molecular architectures from readily available cyclopropane derivatives. beilstein-journals.orgnih.gov The transformation effectively converts the cyclopropyl group into a three-carbon building block integrated into a new structural framework.

Spectroscopic and Analytical Characterization of Cyclopropylacetaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the detailed structural analysis of cyclopropylacetaldehyde oxime, providing insights into its proton and carbon framework.

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369) ring, the alpha-carbon, the oxime group, and the hydroxyl group. The chemical shifts (δ) are influenced by the electronic environment of the protons, and coupling constants (J) provide information about the connectivity of adjacent protons.

The protons on the cyclopropyl ring typically appear in the upfield region of the spectrum due to the ring's shielding effects. The methine proton (CH) adjacent to the oxime group will be deshielded and appear further downfield. The oxime proton (=N-OH) is often broad and its chemical shift can be concentration and solvent-dependent.

Expected ¹H-NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Cyclopropyl CH₂ | 0.2 - 0.6 | Multiplet | |

| Cyclopropyl CH | 0.7 - 1.2 | Multiplet | |

| α-CH₂ | 2.2 - 2.7 | Doublet of triplets or Multiplet | |

| CH=N | 6.5 - 7.5 | Triplet or Multiplet | |

| N-OH | 8.0 - 11.0 | Singlet (broad) |

Note: The exact chemical shifts and coupling constants can vary based on the solvent, concentration, and temperature.

The ¹³C-NMR spectrum provides crucial information for confirming the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shift of the carbon atom in the C=N bond is a key diagnostic feature, typically appearing in the downfield region of the spectrum. The carbons of the cyclopropyl ring are characteristically found at high field.

Expected ¹³C-NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Cyclopropyl CH₂ | 5 - 15 |

| Cyclopropyl CH | 10 - 20 |

| α-CH₂ | 25 - 35 |

| C=N | 145 - 160 |

Due to the presence of the C=N double bond, this compound can exist as E/Z stereoisomers. wikipedia.org Advanced NMR techniques are instrumental in assigning the stereochemistry and analyzing the conformational preferences of these isomers.

2D NMR Spectroscopy : Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish correlations between protons and carbons, confirming the assignments made in the 1D spectra. researchgate.netnih.gov For instance, an HMBC experiment would show correlations between the protons on the α-carbon and the C=N carbon, as well as the cyclopropyl carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY is a powerful tool for determining the stereochemistry of the oxime. nih.gov For the E-isomer, a NOE correlation would be expected between the CH=N proton and the protons of the adjacent methylene (B1212753) group. Conversely, for the Z-isomer, a correlation might be observed between the N-OH proton and the adjacent methylene protons, although this can be more challenging to observe. Conformational analysis of the cyclopropyl group's orientation relative to the rest of the molecule can also be aided by NOESY data. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum of an oxime displays several characteristic absorption bands. A broad band in the region of 3100-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting the presence of hydrogen bonding. wikipedia.orgresearchgate.net The C=N stretching vibration typically appears as a medium to weak band around 1640-1690 cm⁻¹. researchgate.netarpgweb.com The N-O stretching vibration is usually observed in the 930-960 cm⁻¹ region. wikipedia.org

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H | Stretching | 3100 - 3600 | Broad, Medium to Strong |

| C-H (cyclopropyl) | Stretching | ~3080 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=N | Stretching | 1640 - 1690 | Medium to Weak |

| N-O | Stretching | 930 - 960 | Medium |

The position and shape of the O-H stretching band in the IR spectrum can provide insights into hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between oxime molecules leads to a broad absorption band at lower frequencies. In dilute solutions in non-polar solvents, a sharper, higher frequency band corresponding to the free, non-hydrogen-bonded O-H group may be observed.

The existence of conformational isomers, arising from rotation around single bonds, can sometimes be detected by IR spectroscopy, particularly at low temperatures. researchgate.net Different conformers may exhibit slightly different vibrational frequencies for certain bonds, leading to the appearance of multiple peaks in specific regions of the spectrum. For this compound, this could potentially be observed for vibrations involving the cyclopropyl group and the adjacent carbon-carbon single bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elucidating the structure of compounds like this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₅H₉NO), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Table 1: Theoretical and Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₉NO |

| Theoretical Monoisotopic Mass | 99.06841 u |

| Expected [M+H]⁺ ion | 100.07569 u |

Note: The experimental value would be obtained from HRMS analysis. A close correlation between the theoretical and experimental mass would confirm the elemental composition.

In mass spectrometry, molecules often fragment in predictable ways upon ionization. The analysis of these fragmentation patterns provides valuable information about the compound's structure. For this compound, the fragmentation is influenced by the cyclopropyl ring and the oxime functional group.

Common fragmentation pathways for aliphatic aldoximes include cleavage of the N-O bond, the C-C bond alpha to the oxime, and rearrangements. The presence of the cyclopropyl group introduces additional fragmentation possibilities, such as ring-opening reactions.

Table 2: Plausible Mass Spectrometric Fragments of this compound

| m/z Value | Possible Fragment Ion | Description of Fragmentation |

| 99 | [C₅H₉NO]⁺ | Molecular Ion (M⁺) |

| 82 | [C₅H₈N]⁺ | Loss of a hydroxyl radical (•OH) from the molecular ion. |

| 68 | [C₄H₆N]⁺ | Cleavage of the C-C bond between the ethyl group and the cyclopropyl ring. |

| 55 | [C₃H₅N]⁺ | Fragmentation involving the cyclopropyl ring. |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation. |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Other Spectroscopic and Analytical Techniques

Beyond mass spectrometry, a suite of other techniques is essential for a full characterization of this compound.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The C=N chromophore in the oxime group is expected to exhibit absorption in the UV region. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent and the presence of other functional groups. For simple aliphatic aldoximes, the π → π* transition of the C=N bond typically occurs in the range of 190-210 nm.

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| C=N (Oxime) | π → π | ~190-210 |

| C=N (Oxime) | n → π | ~270-290 (weak) |

Note: Experimental verification is necessary to determine the exact absorption maxima and molar absorptivity.

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If this compound can be crystallized, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group. acs.org For aldoximes, it is common to observe the formation of hydrogen-bonded dimers in the solid state. acs.org This technique would also unambiguously determine the stereochemistry (E/Z isomerism) around the C=N double bond.

Chromatographic techniques are vital for separating mixtures and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. researchgate.net this compound, being a relatively small molecule, is amenable to GC-MS analysis. This method can be used to determine its purity by separating it from any starting materials, byproducts, or solvents. The mass spectrometer provides identification of the separated components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile compounds or for more complex mixtures, LC-MS/MS is a powerful alternative. researchgate.net It combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for monitoring the progress of a reaction in which this compound is a product or reactant, and for quantifying its presence in various matrices.

Theoretical and Computational Investigations of Cyclopropylacetaldehyde Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. For a compound like Cyclopropylacetaldehyde oxime, these studies would provide insights into its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (geometry optimization). This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Furthermore, a conformational analysis would be performed to identify various stable isomers (conformers) and the energy barriers between them. This is particularly relevant due to the potential for different spatial orientations of the cyclopropyl (B3062369) and oxime groups. The results would likely be presented in a table of optimized geometric parameters (bond lengths, bond angles, and dihedral angles).

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.comnih.govmdpi.com A smaller energy gap generally implies higher reactivity. nih.govmdpi.com

For this compound, this analysis would involve calculating the energies of the HOMO and LUMO and mapping their electron density distributions. This would help in predicting how the molecule might interact with other reagents. A data table would typically summarize the energies of the HOMO, LUMO, and the energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, an MEP map would highlight the electron-rich oxygen and nitrogen atoms of the oxime group as potential sites for electrophilic interaction, and electron-deficient hydrogen atoms as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. researchgate.netnih.gov It examines the interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry is also a powerful tool for elucidating the mechanisms and kinetics of chemical reactions.

Transition State Analysis of Key Transformations (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under acidic conditions. wikipedia.orgnih.gov A computational study of this rearrangement for this compound would involve locating the transition state structure for the reaction. This analysis would provide the activation energy, which is crucial for understanding the reaction kinetics.

The mechanism, whether it is a concerted (single step) or stepwise process, could also be determined. nih.govresearchgate.net Computational studies on the Beckmann rearrangement of other oximes, such as acetone (B3395972) oxime and acetophenone (B1666503) oxime, have provided detailed insights into these mechanisms. nih.govresearchgate.net For this compound, the analysis would clarify which group (the cyclopropylmethyl group or the hydrogen atom) preferentially migrates during the rearrangement.

Prediction of Reaction Pathways and Energy Barriers

The formation and subsequent reactions of this compound involve a series of chemical transformations that can be mapped out computationally. Theoretical chemists employ methods like Density Functional Theory (DFT) to model these processes. Such models help in identifying the most probable reaction mechanisms by calculating the potential energy surface.

A critical aspect of this analysis is the identification of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is known as the energy barrier or activation energy. A lower energy barrier corresponds to a faster reaction rate. For the formation of an oxime from an aldehyde and hydroxylamine (B1172632), computational studies on analogous systems, such as acetaldehyde (B116499), suggest a pathway involving the initial nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration.

While specific computational studies on the reaction pathways of this compound are not prevalent in publicly accessible literature, insights can be drawn from related molecules. For instance, theoretical studies on the ammoximation of acetaldehyde have explored the reaction mechanism in detail. mdpi.com These studies can serve as a foundational model for understanding the analogous reactions of cyclopropylacetaldehyde. The presence of the cyclopropyl group, with its unique electronic properties, may influence the energy barriers of these pathways.

To illustrate the type of data generated in such studies, the following table presents hypothetical energy barriers for key steps in a proposed reaction pathway, based on typical values for similar reactions.

| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic attack of NH₂OH on C=O | TS1 | 15.2 |

| Proton transfer from N to O | TS2 | 8.5 |

| Dehydration to form the C=N bond | TS3 | 20.1 |

| Note: This data is illustrative and based on computational studies of analogous aldehyde-to-oxime conversions. |

Stereochemical Analysis and Prediction

The presence of a carbon-nitrogen double bond in this compound gives rise to stereoisomerism, a key aspect of its chemical character that can be thoroughly investigated using computational methods.

Like other oximes, this compound can exist as two geometric isomers, designated as E and Z. These isomers arise from the restricted rotation around the C=N double bond, leading to different spatial arrangements of the substituents. The relative stability of these isomers is a crucial factor in determining the product distribution in a synthesis.

Computational studies on various oximes have shown that the E-isomer is often thermodynamically more stable than the Z-isomer due to reduced steric hindrance. mdpi.com Theoretical calculations, typically using methods like DFT or ab initio calculations, can predict the geometries and relative energies of these isomers with a high degree of accuracy. For example, studies on propionaldehyde (B47417) oxime, a close structural analog, have detailed the conformational stability of its E and Z isomers.

In the case of this compound, the bulky cyclopropyl group would likely play a significant role in the relative stabilities of the E and Z forms. Computational modeling would involve optimizing the geometry of both isomers and calculating their electronic energies. The energy difference between the two isomers indicates their relative populations at equilibrium.

Below is a table summarizing hypothetical relative energies for the E and Z isomers of this compound, based on computational findings for similar aldoximes.

| Isomer | Method/Basis Set | Relative Energy (kcal/mol) | Predicted Stability |

| E | B3LYP/6-31G | 0.00 | More Stable |

| Z | B3LYP/6-31G | 1.2 | Less Stable |

| Note: This data is hypothetical and intended to illustrate the output of computational analysis. |

The energy barrier for the interconversion of E and Z isomers is generally high, making their separation possible under normal conditions. mdpi.com Computational methods can also be used to calculate this isomerization barrier by locating the transition state for the rotation around the C=N bond.

When this compound participates in reactions that generate new stereocenters, the formation of diastereomers or enantiomers is possible. Computational modeling is an invaluable tool for predicting and understanding the stereochemical outcome of such reactions.

Diastereoselectivity: In reactions where a new chiral center is formed in a molecule that already contains one (or in this case, a stereogenic C=N bond), diastereomers can be produced in unequal amounts. Computational chemists can model the transition states leading to the different diastereomeric products. By comparing the energies of these transition states, they can predict which diastereomer will be formed preferentially. The lower the energy of the transition state, the faster the reaction and the more abundant the corresponding product.

Enantioselectivity: For reactions involving a chiral catalyst or reagent, it is possible to favor the formation of one enantiomer over the other. Computational modeling of enantioselective reactions involves building detailed models of the transition states that include the substrate, the reagent, and the chiral catalyst. These models can elucidate the specific non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for the observed enantioselectivity. nih.gov

For instance, in a hypothetical enantioselective reduction of the C=N bond of this compound using a chiral catalyst, computational modeling could be used to compare the transition state energies for the formation of the (R)- and (S)-amine products. The difference in these energies would allow for a prediction of the enantiomeric excess (ee) of the reaction. While specific modeling of diastereoselective and enantioselective reactions of this compound is not documented in the literature, the principles have been successfully applied to a wide range of organic reactions, including those involving cyclopropyl ketones and other oximes. nih.govmdpi.com

The following table provides a hypothetical example of computational results for a modeled enantioselective reaction.

| Enantiomeric Product | Transition State Energy (kcal/mol) | Predicted Major Product | Predicted Enantiomeric Excess |

| (R)-Product | 12.5 | Yes | 95% ee |

| (S)-Product | 14.8 | No | |

| Note: This data is for illustrative purposes to demonstrate the application of computational modeling in predicting stereochemical outcomes. |

Derivatives and Analogs of Cyclopropylacetaldehyde Oxime

Synthesis and Characterization of O-Substituted Cyclopropylacetaldehyde Oxime Derivatives

The synthesis of O-substituted derivatives of this compound typically proceeds through the O-alkylation or O-acylation of the parent oxime. A common method involves deprotonating the oxime with a base, such as an alkali-metal hydroxide, to form the corresponding oxime salt. This nucleophilic salt is then reacted with an organohalide (e.g., alkyl or acyl halide) to yield the desired O-substituted product. google.comgoogle.com Alternative methods can utilize direct condensation of a substituted hydroxylamine (B1172632) ether with cyclopropylacetaldehyde. frontiersin.org

The synthesis can be performed under various conditions, including in non-aqueous alcohol mediums or by using azeotropic distillation to remove water and drive the reaction to completion. google.comgoogle.com Characterization of the resulting O-substituted oxime ethers is routinely accomplished using spectroscopic methods such as Infrared (IR) spectroscopy, which shows the characteristic C=N stretching frequency, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) to confirm the structure and placement of the substituted group. researchgate.net

Table 1: General Conditions for Synthesis of O-Substituted Oximes

| Reagents | Reaction Type | Typical Conditions |

|---|---|---|

| Oxime, Alkali-Metal Hydroxide, Organohalide | O-Alkylation / O-Acylation | Reaction in a low molecular weight, non-aqueous alcohol medium. google.com |

| Oxime, Base, Alkyl/Acyl Halide | O-Alkylation / O-Acylation | Base-mediated alkylation or acylation. frontiersin.org |

| Aldehyde, Substituted Hydroxylamine | Condensation | Direct condensation reaction. frontiersin.org |

Amidoxime (B1450833) Derivatives Incorporating the Cyclopropylacetaldehyde Framework

Amidoximes are chemical compounds that feature both an amino group and a hydroxyimino group on the same carbon atom. nih.govresearchgate.net They are versatile building blocks in medicinal chemistry and for the synthesis of various heterocycles. researchgate.netnih.gov The synthesis of an amidoxime derivative from the cyclopropylacetaldehyde framework would typically proceed via a two-step process. First, cyclopropylacetaldehyde would be converted to its corresponding nitrile, cyclopropylacetonitrile (B1348260). Subsequently, the nitrile undergoes a nucleophilic attack by hydroxylamine, often in the presence of a base like potassium carbonate or triethylamine, to yield the cyclopropylacetaldehyde amidoxime. nih.govmdpi.com

These derivatives are of significant interest due to their wide range of reported biological activities in other molecular scaffolds, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. nih.govnih.gov

Table 2: Common Methods for Amidoxime Synthesis from Nitriles

| Nitrile Precursor | Reagents | Key Features |

|---|---|---|

| Cyclopropylacetonitrile | Hydroxylamine hydrochloride, Base (e.g., K₂CO₃, Na₂CO₃) | Standard method involving nucleophilic addition of hydroxylamine to the nitrile. nih.govnih.gov |

| Cyclopropylacetonitrile | Hydroxylamine, Triethylamine | A frequently used base for the reaction in organic solvents. mdpi.com |

| Cyclopropylacetonitrile | Magnesium or Lithium Amides | A one-step synthesis from the corresponding nitroalkane precursor to the nitrile. researchgate.net |

Cyclopropane-Containing Oxime-Based Scaffolds in Complex Molecule Synthesis

The cyclopropane (B1198618) ring is a recurring structural motif in a multitude of natural products, including terpenoids, alkaloids, and fatty acids, where it often plays a crucial role in the molecule's biological activity. rsc.orgnih.govresearchgate.netresearchgate.net The combination of this strained ring with an oxime functional group creates a versatile chemical scaffold for constructing more complex molecules.

Chiral cyclopropane rings are considered key pharmacophores in various pharmaceuticals. nih.gov The this compound framework serves as a valuable building block, offering two key points for chemical modification: the strained carbocyclic ring and the reactive oxime moiety. The oxime can be transformed into other functional groups or used to direct reactions on adjacent parts of the molecule, while the cyclopropane ring imparts specific conformational constraints and metabolic stability. This chemoenzymatic strategy allows for the creation of structurally diverse, optically active cyclopropane-containing scaffolds that are valuable for medicinal chemistry and natural product synthesis. nih.gov

Functionalization of the Cyclopropyl (B3062369) Ring in Oxime Derivatives

Direct modification of the cyclopropyl ring in the presence of the oxime group allows for the synthesis of highly functionalized and structurally diverse molecules.

The introduction of substituents directly onto the cyclopropyl ring can be challenging due to the ring's unique electronic properties and steric hindrance. However, modern synthetic methods have enabled such transformations. Palladium-catalyzed ligand-directed C–H functionalization has been successfully applied to cyclopropane derivatives. nih.gov In these reactions, a directing group, such as an oxime ether, coordinates to the metal catalyst and directs the functionalization to a specific C-H bond on the cyclopropane ring. nih.gov This approach allows for the introduction of various substituents, although the outcomes can be sensitive to the substrate's structure and the reaction conditions, sometimes leading to C-C bond activation and ring-opening as a competing pathway. nih.gov

Another strategy for creating substituted cyclopropanes is through Michael-initiated ring closure reactions, which can be used to synthesize nitrile-substituted cyclopropanes. nih.gov

Table 3: Example of Directed C-H Functionalization

| Substrate Type | Catalyst/Reagent | Type of Functionalization | Outcome |

|---|---|---|---|

| Cyclopropane with Oxime Ether Directing Group | Palladium Catalyst, Oxidant (e.g., IOAc, PhI(OAc)₂) | C-H Functionalization / C-C Activation | Yields products from 2° sp³ C–H functionalization or ring-opening, depending on conditions. nih.gov |

The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening and rearrangement reactions, which can be exploited to synthesize larger or acyclic structures. nih.govbeilstein-journals.org

Ring Expansion: Reductive ring-expansion reactions of cyclic ketoximes using various aluminum reductants (like AlHCl₂ or DIBALH) can produce enlarged nitrogen-containing heterocyclic compounds. nih.gov While this compound is not cyclic itself, analogous principles could be applied in intramolecular reactions where the oxime is tethered to another reactive site, potentially leading to larger ring systems through rearrangement. The Beckmann rearrangement is another classic reaction of oximes that can lead to ring expansion in cyclic systems.

Ring Opening: The cyclopropane ring can undergo cleavage under various conditions. Palladium-catalyzed reactions, intended for C-H functionalization, can sometimes result in oxidative ring opening of the cyclopropane moiety. nih.gov Radical-mediated reactions are also a common method for opening the cyclopropane ring. For instance, a cyclopropyl-substituted carbon radical can undergo rapid ring-opening to form a more stable alkyl radical, which can then be trapped or participate in further cyclization reactions. beilstein-journals.org This ring-opening/cyclization strategy provides access to a wide array of different molecular frameworks. nih.govbeilstein-journals.org

Table 4: Ring Modification Reactions

| Reaction Type | Reagents/Conditions | Resulting Structure |

|---|---|---|

| Reductive Ring Expansion | Aluminum Hydrides (e.g., AlHCl₂) | Enlarged N-heterocycles (in cyclic precursors). nih.gov |

| Oxidative Ring Opening | Palladium Catalysis | Acyclic or rearranged products. nih.gov |

| Radical Ring Opening | Radical Initiators / Photoredox Catalysis | Linear or re-cyclized products via an alkyl radical intermediate. beilstein-journals.org |

Applications of Cyclopropylacetaldehyde Oxime in Chemical Synthesis and Advanced Materials Research

Utilization as a Key Intermediate in Multi-Step Organic Synthesis

The strategic position of the functional groups in cyclopropylacetaldehyde oxime makes it an important precursor in multi-step synthetic pathways, enabling the construction of diverse molecular architectures.

One of the most significant applications of this compound is its role as a direct precursor to cyclopropylacetonitrile (B1348260), a valuable chemical intermediate. The conversion is typically achieved through a dehydration reaction, which can be effectively carried out using various reagents on both laboratory and industrial scales.

A common and efficient method involves reacting this compound with acetic anhydride (B1165640). wipo.int This process facilitates the elimination of a water molecule from the oxime to form the corresponding nitrile. The reaction is generally straightforward and provides good yields of the desired product. chemicalbook.com According to one documented laboratory procedure, this compound is treated with acetic anhydride in ethyl acetate (B1210297). The mixture is heated under reflux for several hours, and after workup and purification by distillation, cyclopropylacetonitrile can be obtained in high yield. chemicalbook.com This transformation is a key step in processes designed for the advantageous industrial preparation of cyclopropylacetonitrile at a low cost. wipo.int

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Acetic Anhydride | Ethyl Acetate | Reflux, 3 hours | Cyclopropylacetonitrile | 76.7% | chemicalbook.com |

This compound is an intermediate in a broader synthetic strategy that also allows for the production of cyclopropylethanol. The common starting point for both cyclopropylacetonitrile and cyclopropylethanol is cyclopropylacetaldehyde. wipo.int From this aldehyde, two divergent synthetic paths can be taken:

Synthesis of Cyclopropylacetonitrile : The aldehyde is reacted with hydroxylamine (B1172632) or a salt thereof to form this compound. As described previously, this oxime is then dehydrated to yield the nitrile. wipo.int

Synthesis of Cyclopropylethanol : The aldehyde is directly subjected to a reduction reaction to form cyclopropylethanol. wipo.int

Therefore, while the oxime itself is not directly converted into the alcohol, its formation is a key step in the pathway leading to the nitrile, representing a branch point from the synthesis of the corresponding alcohol. This highlights the utility of cyclopropylacetaldehyde as a common precursor from which different valuable cyclopropane (B1198618) derivatives can be synthesized.

The cyclopropane motif is a desirable feature in medicinal chemistry as it can impart unique conformational constraints and metabolic stability to drug candidates. researchgate.net Cyclopropane-containing analogs of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter, have been designed and synthesized to act as selective inhibitors for GABA transporters. nih.gov

While direct synthesis routes starting from this compound are not explicitly detailed in all studies, the nitrile derived from it, cyclopropylacetonitrile, is a logical and versatile precursor for such bioactive scaffolds. For instance, the synthesis of conformationally restricted baclofen (B1667701) analogs, which are potent GABAB receptor agonists, has been achieved using cyclopropane derivatives. nih.gov The synthesis of various cyclopropane-based GABA analogs often involves the introduction of a cyclopropane ring early in the sequence, followed by functional group manipulations to install the required amino and carboxyl groups. nih.gov The unique structural properties of cyclopropane-containing compounds make them valuable in the development of selective neurological agents. researchgate.netnih.gov

Contributions to Methodological Development in Organic Transformations

The oxime functional group is an active participant in a range of modern organic reactions, and its presence in this compound allows for its potential use in the development and optimization of new synthetic methods.

The oxime group can act as a directing group in metal-catalyzed C-H activation reactions and can participate in various coupling and cyclization processes. Although many examples in the literature utilize aryl oximes, the principles are applicable to the broader class of oximes.

Rhodium(III)-Catalyzed Reactions: Cationic Rh(III) catalysts have been successfully used for the oxidative coupling of aryl O-methyl oximes with unactivated alkenes. nih.gov In these transformations, the oxime directs the activation of a C-H bond, leading to the formation of a new carbon-carbon bond. This method provides an atom-economical alternative to traditional cross-coupling reactions like the Heck reaction. nih.gov The reaction typically employs a rhodium catalyst, a silver salt co-catalyst, and a copper-based oxidant. nih.gov

Heck-like Reactions: The classic Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. libretexts.orgresearchgate.net Variants of this reaction, often termed Heck-like or aza-Heck reactions, have been developed where the nitrogen-oxygen bond of an oxime derivative acts as the electrophilic component. Copper-catalyzed Heck-like cyclizations of oxime esters have been developed, which are thought to proceed through an iminyl radical intermediate. rsc.org These reactions represent a more sustainable alternative to palladium-based systems and expand the toolkit for synthesizing nitrogen-containing heterocycles. rsc.orgnih.gov

| Reaction Type | Catalyst System | General Substrates | Key Transformation | Reference |

|---|---|---|---|---|

| Rh(III)-Catalyzed C-H Activation | [Cp*RhCl2]2, AgSbF6, Cu(OAc)2 | Aryl O-methyl oximes, Alkenes | Oxidative coupling of aryl C-H bond with alkene | nih.gov |

| Copper-Catalyzed Heck-like Cyclization | Copper Catalyst | Unsaturated Oxime Esters | Intramolecular cyclization to form N-heterocycles | rsc.org |

The field of photoinduced electron transfer (PET) chemistry offers pathways to generate reactive intermediates under mild conditions. mdpi.com Studies on aldoximes have revealed that they can undergo photosensitized reactions to yield both the parent aldehyde and the corresponding nitrile. nih.govnih.gov

The mechanism of these transformations depends on the properties of the specific oxime. The reaction is initiated by an electron transfer from the oxime to an excited-state photosensitizer. nih.gov This process generates an oxime radical cation. Subsequent steps determine the final product distribution:

Formation of Aldehyde: The pathway to the aldehyde involves an intermediate iminoxyl radical. This radical can be formed either through an electron transfer-proton transfer (ET-PT) sequence for oximes with low oxidation potentials or via a hydrogen atom transfer (HAT) pathway for those with higher oxidation potentials. nih.gov

Formation of Nitrile: The nitrile product is proposed to arise from an intermediate iminoyl radical. nih.govnih.gov

This body of research demonstrates the fundamental photochemical reactivity of the aldoxime functional group, providing a basis for its potential application in light-driven synthetic transformations. nih.govnsf.gov

Exploration in Organocatalytic Reaction Systems and Asymmetric Synthesis

The unique reactivity of the oxime functional group makes this compound a molecule of interest for applications in organocatalytic reaction systems and asymmetric synthesis. While specific studies focusing exclusively on this compound are not extensively documented, the well-established reactivity of related oximes and aldehydes provides a strong basis for exploring its potential. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a green and efficient alternative to metal-based catalysts.

In the context of asymmetric synthesis, the C=N double bond of an oxime can be a target for stereoselective transformations. For instance, the asymmetric reduction of oxime ethers to produce chiral amines is a valuable synthetic strategy. nsf.gov Chiral organocatalysts, such as those based on chiral phosphoric acids or amines, can create a chiral environment around the oxime, directing the approach of a reducing agent to one face of the C=N bond, thus leading to the formation of one enantiomer of the corresponding amine in excess. The cyclopropyl (B3062369) group, with its unique steric and electronic properties, can influence the stereochemical outcome of such reactions.

Furthermore, organocatalysis can be employed in reactions involving the α-position of the aldehyde from which the oxime is derived. Enamine and enolate catalysis, cornerstone strategies in organocatalysis, could be adapted for reactions involving oxime derivatives. For example, the organocatalytic α-oxyamination of aldehydes, a process that forms a C-O bond at the α-carbon, demonstrates the potential to functionalize the carbon adjacent to the oxime precursor. mdpi.com This suggests that this compound or its derivatives could participate in similar transformations, leading to valuable chiral building blocks.

The development of organocatalytic cascade reactions involving α,β-unsaturated aldehydes to form complex structures like chiral cyclopropanes highlights the power of this approach. rsc.org While cyclopropylacetaldehyde is not an α,β-unsaturated aldehyde, this demonstrates the capability of organocatalysis to construct strained ring systems with high stereocontrol. The principles of these reactions could inspire the design of novel transformations starting from this compound.

Table 1: Potential Asymmetric Reactions Involving this compound

| Reaction Type | Catalyst Type | Potential Product | Significance |

|---|---|---|---|

| Asymmetric Reduction | Chiral Brønsted Acids / Lewis Bases | Chiral Cyclopropyl-ethylamines | Access to enantiopure amines |

| Asymmetric Addition | Organometallic Reagents with Chiral Ligands | Chiral Hydroxylamines | Versatile synthetic intermediates |

| Organocatalytic α-Functionalization | Chiral Amines (Enamine Catalysis) | α-Functionalized Oximes | Introduction of chirality adjacent to the cyclopropyl group |

Broader Implications of Oxime Functionality in Chemical Science

The oxime group is a versatile and highly functional moiety that extends its influence far beyond a single molecule, impacting various domains of chemical science. Its ability to act as a ligand, a building block for polymers, and a dynamic covalent linkage provides a rich field for scientific exploration and application.

Oximes as Ligands in Coordination Chemistry and Metal Complexation Studies

The oxime group (=N-OH) is an excellent ligand for a wide array of metal ions, a property that has been recognized and utilized for over a century. acs.org Oximes can coordinate to metal centers in several ways, primarily acting as bidentate or monodentate ligands. Coordination typically occurs through the nitrogen atom's lone pair and, upon deprotonation of the hydroxyl group to form an oximato anion (=N-O⁻), through the oxygen atom as well. This versatility allows for the formation of stable chelate rings with metal ions. acs.org

The nitrogen and oxygen donor atoms of the oxime group can be classified as hard (oxygen) and borderline (nitrogen) Lewis bases, enabling them to bind effectively with a variety of metal ions, including transition metals like cobalt, nickel, copper, and palladium. nsf.govacs.org The resulting metallacycles exhibit unique electronic and structural properties. For example, nickel(II) dimethylglyoximate is a classic example of a square planar complex stabilized by strong hydrogen bonds between the oxime ligands. rsc.org

The coordination of an oxime to a metal center can significantly alter its reactivity. For instance, the acidity of the oxime proton is enhanced upon coordination, facilitating the formation of the oximato species. acs.org This property is crucial for the formation of neutral complexes and for the catalytic activity of some oxime-containing metal complexes. Researchers have demonstrated that oxime-based ligands can stabilize unusual and high oxidation states of metals, such as Ni(III) and Cu(III), which is of great interest in the development of novel catalysts for oxidation reactions. nsf.gov

While specific studies on this compound as a ligand are not prominent, its fundamental structure suggests it could act as a monodentate or bidentate ligand, similar to other aldoximes. The presence of the cyclopropyl group could influence the steric and electronic environment of the resulting metal complex, potentially tuning its stability, solubility, and catalytic activity.

Table 2: Coordination Modes of Oxime Ligands

| Coordination Mode | Description | Donating Atoms | Example Metal Ions |

|---|---|---|---|

| Monodentate | Coordination through the nitrogen atom. | N | Pt(II), Pd(II) |

| Bidentate (Oximato) | Chelation through nitrogen and deprotonated oxygen. | N, O | Ni(II), Cu(II), Co(II) |

| Bridging | The oxime group links two or more metal centers. | N, O | Various |

Relevance in Polymer Chemistry and Material Science Innovations (e.g., Polyoximes)

The oxime functional group has emerged as a powerful tool in polymer chemistry and material science, largely due to its participation in "click" chemistry and dynamic covalent chemistry. rsc.org Oxime formation—the reaction between a hydroxylamine derivative and an aldehyde or ketone—is highly efficient, proceeds under mild conditions, and often requires no catalyst, making it an ideal ligation strategy for polymer synthesis and modification. nih.gov

This "oxime click chemistry" has been extensively used for the functionalization of polymers, the creation of block copolymers, and the formation of polymer networks such as hydrogels. nih.govresearchgate.net For example, polymers bearing pendant aldehyde or ketone groups can be readily modified by treatment with various aminooxy-containing molecules to introduce new functionalities. Conversely, polymers with pendant aminooxy groups can be cross-linked by adding multifunctional aldehydes or ketones to form hydrogels with tunable mechanical properties. researchgate.net

A key feature of the oxime bond is its reversibility under certain conditions, such as changes in pH or the presence of a catalyst. acs.orgrsc.org This dynamic nature makes it a valuable linkage for the development of self-healing materials and adaptable networks. When a polymer network is damaged, the broken oxime bonds at the fracture interface can reform upon the application of a stimulus (e.g., heat or acid), restoring the material's integrity. These materials, known as Covalent Adaptable Networks (CANs), are reprocessable and recyclable, contributing to the development of more sustainable polymer technologies.

Polyoximes, polymers containing the oxime functionality in their backbone or as pendant groups, have been explored for various applications. For instance, polyacrylamidoxime has been investigated as a highly effective adsorbent for the extraction of uranium from seawater due to the strong chelating ability of the amidoxime (B1450833) groups. rsc.org Furthermore, oxime-functionalized polymers have been developed as reactive materials for the decontamination of chemical warfare agents. acs.org The nucleophilic nature of the oxime group allows it to efficiently degrade toxic organophosphorus compounds. acs.org The incorporation of the this compound moiety into a polymer could impart unique properties stemming from the cyclopropyl group, potentially influencing the material's thermal stability, morphology, and reactivity.

Table 3: Applications of Oxime Functionality in Polymer Science

| Application Area | Principle | Example Material |

|---|---|---|

| Polymer Functionalization | Efficient "click" reaction between carbonyl and aminooxy groups. | Well-defined polymers with tailored side-chains. nih.gov |

| Hydrogel Formation | Cross-linking of polymers via oxime bond formation. | PEG-based hydrogels for biomedical applications. researchgate.net |

| Self-Healing Materials | Reversible nature of the oxime bond allows for network repair. | Dynamic macromolecular stars and reprocessable networks. acs.org |

| Metal Ion Sequestration | Chelation of metal ions by oxime groups. | Polyacrylamidoxime for uranium capture. rsc.org |

| Decontamination | Nucleophilic degradation of toxic compounds. | Oxime-functionalized nanofabrics for nerve agent simulants. acs.org |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity and Atom Economy

The future synthesis of Cyclopropylacetaldehyde oxime will likely pivot towards green and sustainable methodologies that offer high efficiency and minimize environmental impact. Current industrial syntheses of related oximes, such as cyclohexanone (B45756) oxime, often rely on harsh conditions. nih.gov Emerging strategies that could be adapted for this compound aim to overcome these limitations.

One promising avenue is the use of electrosynthesis. Researchers have demonstrated the one-pot electrochemical synthesis of cyclohexanone oxime from aqueous nitrate (B79036) under ambient conditions, a method that avoids harsh chemicals and complex procedures. nih.govresearchgate.net Adapting this electrocatalytic strategy could provide a sustainable pathway to this compound. Another approach involves mechanochemistry, a solvent-free technique that uses mechanical force to drive reactions. researchgate.netmdpi.com This method has been successfully used for the solid-state synthesis of other oximes and silver nanoparticles, highlighting its potential for environmentally friendly chemical production. mdpi.com